3-[1-({2-fluoro-[1,1'-biphenyl]-4-yl}oxy)ethyl]-1H-pyrazole
Description
The compound 3-[1-({2-fluoro-[1,1'-biphenyl]-4-yl}oxy)ethyl]-1H-pyrazole (CAS: 477709-15-2) is a pyrazole derivative featuring a 2-fluoro-biphenyl moiety connected via an ethoxyethyl chain. Its molecular formula is C22H17FN2O3, with a molar mass of 376.38 g/mol and a predicted density of 1.25 g/cm³ .
Properties
IUPAC Name |
5-[1-(3-fluoro-4-phenylphenoxy)ethyl]-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O/c1-12(17-9-10-19-20-17)21-14-7-8-15(16(18)11-14)13-5-3-2-4-6-13/h2-12H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAFDXPVXZRZDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NN1)OC2=CC(=C(C=C2)C3=CC=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazole typically involves the following steps:
Formation of the Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki-Miyaura coupling reaction between a boronic acid derivative and a halogenated biphenyl compound.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.
Formation of the Pyrazole Ring: The pyrazole ring is formed through a cyclization reaction involving hydrazine and an appropriate 1,3-dicarbonyl compound.
Linking the Biphenyl and Pyrazole Units: The final step involves the formation of an ether linkage between the biphenyl intermediate and the pyrazole ring using an alkylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-{1-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the biphenyl ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted pyrazoles.
Scientific Research Applications
Biological Activities
Research on pyrazole derivatives has shown promising biological activities, including:
- Antioxidant Activity : Pyrazole compounds have been evaluated for their ability to scavenge free radicals and inhibit oxidative stress. For instance, studies indicate that certain pyrazole derivatives demonstrate significant antioxidant properties, which are crucial in preventing cellular damage related to various diseases .
- Antimicrobial Activity : The compound has been tested against various microbial strains. Research indicates that pyrazole derivatives exhibit antimicrobial effects against bacteria and fungi, making them potential candidates for developing new antibiotics .
- Anti-inflammatory Properties : Pyrazoles have been investigated for their anti-inflammatory effects. Compounds similar to 3-[1-({2-fluoro-[1,1'-biphenyl]-4-yl}oxy)ethyl]-1H-pyrazole have shown efficacy in reducing inflammation in animal models, suggesting potential therapeutic applications in treating inflammatory diseases .
Therapeutic Applications
Given its biological activities, this compound could be explored for various therapeutic applications:
- Cancer Treatment : The compound's ability to inhibit oxidative stress may contribute to its anticancer potential. Pyrazoles have been studied for their effects on cancer cell lines, showing promise in inhibiting tumor growth .
- Neurological Disorders : Some studies suggest that pyrazole derivatives may interact with neurotransmitter systems, indicating potential use in treating conditions like Alzheimer's disease through acetylcholinesterase inhibition .
Case Study 1: Antioxidant Evaluation
In a study evaluating the antioxidant capacity of several pyrazole derivatives, it was found that compounds with specific substitutions exhibited high DPPH radical scavenging activity. The study highlighted the structure-activity relationship (SAR), indicating that modifications to the pyrazole ring significantly enhance antioxidant properties .
Case Study 2: Antimicrobial Testing
A series of experiments were conducted to test the antimicrobial efficacy of pyrazole derivatives against clinical strains of bacteria and fungi. Results demonstrated that certain derivatives showed significant inhibition zones compared to standard antibiotics, suggesting their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 3-{1-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The biphenyl and fluorine groups enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole Cores
a) 3-(2-Fluoro-[1,1'-Biphenyl]-4-yl)-1H-Pyrazole (CAS 1287217-55-3)
- Key Differences : Lacks the ethoxyethyl substituent present in the target compound.
- Similarity Score : 0.98 (structural similarity) .
b) 3,5-Bis(4-Fluorophenyl)-1H-Pyrazole (CAS 1493-47-6)
- Key Differences : Contains two 4-fluorophenyl groups instead of a single 2-fluoro-biphenyl moiety.
- Implications : The symmetric substitution may enhance π-π stacking interactions but reduce conformational flexibility compared to the target compound .
c) 3-{[1,1'-Biphenyl]-4-yl}-1H-Pyrazole (ChemDiv 8020-2363)
Heterocyclic Derivatives with Modified Cores
a) Triazole-Thione Derivatives of Flurbiprofen (e.g., Compound 6e)
- Structure: 4-(Benzylideneamino)-3-(1-(2-fluoro-biphenyl-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione.
- Key Differences : Replaces pyrazole with a triazole-thione core.
- Pharmacological Activity : Exhibits potent analgesic activity in tail-flick, hot-plate, and writhing tests (e.g., compound 6e showed ED50 = 12.3 mg/kg in writhing test) .
b) SGK597 (Flurbiprofen Triazole-Thioether)
- Structure : 4-(4-Chlorophenyl)-3-(1-(2-fluoro-biphenyl-4-yl)ethyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazole.
- Pharmacological Activity : Inhibits MetAP-2 enzyme in cancer cells (IC50 = 6.9–106.7 μM in prostate cancer models) .
- Implications : The thioether and triazole groups improve metabolic stability and enzyme inhibition compared to pyrazole-based compounds .
c) Imidazole[2,1-b][1,3,4]Thiadiazole Derivatives
Substituted Pyrazole Derivatives with Functional Modifications
a) 4-((3-(2-Fluoro-6-Methoxyphenoxy)Azetidin-1-yl)Methyl)-5-Methyl-1-Phenyl-1H-Pyrazole (CAS 1574639-77-2)
- Structure : Features an azetidine ring and methoxy group.
- Implications : The azetidine moiety may enhance solubility and bioavailability compared to the ethoxyethyl linker in the target compound .
b) Ethyl 3-[1-(4-Fluorophenyl)-1H-Pyrazol-4-yl]-1,2,4-Oxadiazole-5-Carboxylate (CAS 1333915-48-2)
- Structure : Combines pyrazole with an oxadiazole-carboxylate group.
Comparative Analysis Table
Key Findings and Implications
Structural Flexibility vs. Stability : Pyrazole derivatives with ethoxyethyl linkers (e.g., target compound) balance flexibility and metabolic stability, while triazole-thiones (e.g., 6e ) prioritize hydrogen-bonding interactions .
Electron-Withdrawing Effects : Fluorine substituents enhance target engagement, but their position (e.g., 2-fluoro vs. 4-fluoro) alters electronic and steric profiles .
Therapeutic Potential: Triazole-thioethers like SGK597 demonstrate marked anticancer activity, suggesting pyrazole analogs could be optimized for similar applications by incorporating sulfur-based groups .
Biological Activity
3-[1-({2-fluoro-[1,1'-biphenyl]-4-yl}oxy)ethyl]-1H-pyrazole is a compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties, supported by recent research findings.
- Molecular Formula : C24H19FN2O2
- Molecular Weight : 386.42 g/mol
- CAS Number : 477709-69-6
- Boiling Point : Predicted at approximately 544.6 °C
- Density : Approximately 1.18 g/cm³
Antimicrobial Activity
Recent studies have highlighted the compound's significant antimicrobial properties. For instance, research indicates that pyrazole derivatives exhibit broad-spectrum activity against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values for some derivatives range from 2.50 to 20 µg/mL, demonstrating considerable effectiveness against pathogens such as E. coli and Staphylococcus aureus .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound 9 | 2.50 | E. coli |
| Compound 11d | 20 | S. aureus |
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored extensively. In vitro assays demonstrated that it stabilizes human red blood cell membranes, with percentages ranging from 86.70% to 99.25% in various tests . This suggests a protective effect against hemolysis and inflammation.
Anticancer Activity
The anticancer properties of pyrazole derivatives are noteworthy. A study investigating the effects of similar compounds on different cancer cell lines revealed significant antiproliferative activity against human colon carcinoma (HCT116) and epidermoid carcinoma (HEP2) cells .
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | <0.5 |
| HEP2 | <0.5 |
These findings indicate a promising avenue for developing new cancer therapeutics based on the pyrazole scaffold.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- DNA Gyrase Inhibition : The compound has shown inhibitory effects on E. coli DNA gyrase B, with an IC50 value of approximately 9.80 µM, comparable to ciprofloxacin . This suggests a mechanism similar to that of established antibiotics.
- Acetylcholinesterase Inhibition : Some derivatives containing the pyrazole moiety have demonstrated significant inhibitory effects on acetylcholinesterase (AChE), indicating potential use in treating neurodegenerative diseases .
Case Studies
Several case studies have been conducted to assess the efficacy of this compound in various therapeutic contexts:
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of a series of pyrazole derivatives against clinical isolates of Mycobacterium tuberculosis, showing promising results in both in vitro and in vivo models .
- Anticancer Potential : Research involving the synthesis of new pyrazole derivatives indicated that modifications at specific positions on the pyrazole ring could enhance anticancer activity, leading to lower IC50 values across multiple cancer cell lines .
Q & A
Basic Research Question
- H NMR : Distinctive signals include the biphenyl protons (δ 7.2–7.6 ppm, multiplet) and the pyrazole C-H (δ 6.5–7.0 ppm). The ethoxyethyl group shows a triplet for the -OCH- moiety (δ 4.1–4.3 ppm) .
- F NMR : A singlet near δ -115 ppm confirms the 2-fluoro substitution on the biphenyl ring .
- HRMS : Molecular ion peaks (e.g., [M+H] at m/z 351.1342) validate the empirical formula (CHFNO) .
What strategies are employed to analyze structure-activity relationships (SAR) for anticancer activity in biphenyl-pyrazole derivatives?
Advanced Research Question
SAR studies involve:
Systematic substitution : Introducing electron-withdrawing groups (e.g., -CF) at the biphenyl 4'-position enhances kinase inhibition (e.g., VEGFR-2 IC = 0.8 μM vs. 5.2 μM for unsubstituted analogs) .
Docking simulations : AutoDock Vina or Schrödinger Suite predicts binding poses in ATP pockets. For example, the ethoxyethyl side chain forms hydrophobic interactions with kinase hinge regions .
In vitro validation : MTT assays on cancer cell lines (e.g., MCF-7) correlate computed binding scores with cytotoxicity (R > 0.85) .
How should researchers address contradictory data in biological assays, such as inconsistent IC50_{50}50 values across studies?
Advanced Research Question
Contradictions often arise from:
- Assay conditions : Variations in ATP concentration (1 mM vs. 10 μM) alter kinase inhibition results. Standardize protocols using guidelines from the Assay Guidance Manual .
- Cell line heterogeneity : MCF-7 (ER+) vs. MDA-MB-231 (TNBC) may show divergent responses due to receptor expression levels. Validate targets via siRNA knockdown .
- Data normalization : Use Z'-factor > 0.5 to ensure assay robustness and exclude outliers via Grubbs’ test (α = 0.05) .
What computational methods are effective for predicting metabolite formation and toxicity profiles?
Advanced Research Question
- Metabolism prediction : SwissADME or GLORYx identifies primary oxidation sites (e.g., ethoxyethyl → carboxylic acid). CYP3A4-mediated demethylation is a major pathway .
- Toxicity screening : ProTox-II predicts hepatotoxicity (Probability = 0.72) due to reactive quinone intermediates. Mitigate via structural blocking (e.g., methyl substitution) .
- MD simulations : GROMACS assesses metabolite-protein interactions (e.g., binding stability < 2.0 Å RMSD over 100 ns) .
What safety protocols are critical when handling fluorinated biphenyl derivatives?
Basic Research Question
- PPE : Use nitrile gloves and FFP3 masks to prevent inhalation of fluorinated dust .
- Ventilation : Conduct reactions in fume hoods with >0.5 m/s airflow to mitigate volatile byproducts (e.g., HF gas) .
- Waste disposal : Neutralize fluorinated waste with 10% Ca(OH) before incineration at >1,000°C .
What analytical techniques validate purity in multi-step syntheses, and how are thresholds determined?
Basic Research Question
- HPLC-DAD : Use C18 columns (5 μm, 250 mm) with acetonitrile/water gradients. Purity ≥98% is required for biological testing, with peak area thresholds set at >99.5% .
- Elemental analysis : Carbon/nitrogen ratios within ±0.4% of theoretical values confirm stoichiometric integrity .
- Karl Fischer titration : Moisture content <0.1% prevents hydrolysis of fluorinated intermediates .
How can researchers optimize solvent systems for scalable synthesis without compromising yield?
Advanced Research Question
- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) in alkylation steps, reducing E-factor by 40% while maintaining >85% yield .
- Solvent mixtures : EtOAc/MeOH (7:3) improves recrystallization efficiency, yielding >99% enantiomeric excess for chiral derivatives .
- Process monitoring : PAT tools (e.g., ReactIR) track reaction progression in real time, minimizing side-product formation .
What are the challenges in correlating in silico docking scores with experimental IC50_{50}50 values?
Advanced Research Question
Key challenges include:
- Force field limitations : AMBER vs. CHARMM may yield divergent binding energies (ΔG ± 2 kcal/mol). Cross-validate with MM-PBSA .
- Solvent effects : Implicit solvent models (e.g., GB/SA) underestimate entropic penalties. Use explicit water MD simulations .
- Protein flexibility : Static crystal structures miss induced-fit motions. Ensemble docking with multiple receptor conformations improves correlation (R > 0.7) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
